molecular formula C8H11NO2 B009286 (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid CAS No. 109960-17-0

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

Cat. No. B009286
M. Wt: 153.18 g/mol
InChI Key: ZLPZIWWWXMHLEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves diverse methodologies, including the Vilsmeier-Haack process and one-pot reactions. For example, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized through the Vilsmeier-Haack process, showcasing the versatility of pyrrole derivatives in inhibiting enzymes and glycation processes of proteins (Anagnostou, Nicolaou, & Demopoulos, 2002). Another approach used lithiated propargylamines in a one-pot reaction to synthesize 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, demonstrating a method to construct pyrrole nuclei at higher temperatures (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Structure Analysis

Ab initio studies on dimers of related compounds like formic acid, acetic acid, and pyrrole-2-carboxylic acid have provided insights into the intermolecular hydrogen bonds and the influence of the pyrrole pi-electron system on the carboxylic groups connected by double O-H...O hydrogen bonds (Góra, Grabowski, & Leszczynski, 2005).

Chemical Reactions and Properties

Research on the electrophilic substitution reactions of pyrrolopyrimidines and related pyrrole derivatives highlights the reactivity of these compounds toward various chemical modifications. For example, 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione undergoes halogenation, aminomethylation, acylation, and azo coupling, indicating a high reactivity of the pyrrole ring (Tsupak, Tkachenko, & Pozharskii, 1994).

Physical Properties Analysis

Investigations into the solid-state properties of analogs, like 1,2-dimethyl-3-hydroxy-4-pyridone and its acetic acid solvate, reveal distinct solid phases and physicochemical characterizations, providing a foundational understanding of the physical properties of pyrrole derivatives (Chan, Venkataram, Grant, & Rahman, 1991).

Chemical Properties Analysis

The synthesis and chemical reactivity of pyrrole hydrazide–hydrazone compounds, such as ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, through experimental studies and quantum chemical calculations, provide detailed insights into the chemical properties, including NMR isotropic chemical shifts and electronic absorption spectra (Rawat & Singh, 2014).

Scientific Research Applications

  • Inhibition of Aldose Reductase and Protein Glycation : A derivative, [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid, has been found to inhibit aldose reductase enzyme and protein glycation, potentially offering benefits for various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).

  • Production of Various Compounds : When reacted with hexane-2,5-dione in glacial acetic acid, pyrrole can produce compounds like 4,7-dimethylindole, 5,8-dimethylindolizine, and others (Dalton & Teitei, 1968).

  • Improvement in Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, enhances monoclonal antibody production in Chinese hamster ovary cells, potentially boosting therapeutic monoclonal antibody production (Aki et al., 2021).

  • Synthesis of Acetic Acid Esters : The compound enables the efficient synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters from various precursors (Tarasova et al., 2019).

  • Flavoring Component for Cigarettes : 2,5-Dimethyl-N-pyrrole linalyl ester, a synthesized compound, improves cigarette taste and reduces smoking irritation, suggesting its use as a flavoring component (Yue, 2012).

  • Antioxidant Activity : Some synthesized derivatives show significant antioxidant activity, making them promising for further synthesis (Zaki et al., 2017).

  • Antiulcer Drugs : A derivative, 2-phenyl 5b, has demonstrated significant antisecretory activity in certain animal models (Oesterlin et al., 1977).

  • Synthesis of Polysubstituted Pyrroles : It aids in the synthesis of polysubstituted pyrroles using manganese (III) acetate under solvent-free ball milling (Zeng et al., 2017).

  • Antimicrobial Agents : Novel pyrrole analogs exhibit promising anti-tubercular activity at non-cytotoxic concentrations (Joshi et al., 2017).

  • Pharmacological Activity : New 1H-1-pyrrolylcarboxamides with potential pharmacological activity have been synthesized (Bijev, Prodanova, & Nankov, 2003).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

A study suggests that molecules like “(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid” represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPZIWWWXMHLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564537
Record name (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

CAS RN

109960-17-0
Record name (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Pei, J Misumi, N Kubota, M Morikawa, N Kimura - Amino acids, 2007 - Springer
In this study, we found that two amino acids reacted with 2,5-hexanedione to form new reaction products in vitro, respectively. In the reaction of beta-alanine and 2,5-hexanedione, a …
Number of citations: 4 link.springer.com
F Moriggi, A Bernardi, R Marku, L Brambilla… - Available at SSRN … - papers.ssrn.com
Carbon Black (CB) is among the most important chemicals in the world and it is predominantly used as a pigment or reinforcing agent. CB compatibility with the matrix plays a key role in …
Number of citations: 0 papers.ssrn.com
V Barbera, A Bernardi, A Palazzolo… - Pure and Applied …, 2018 - degruyter.com
A facile and sustainable functionalization of graphene layers was performed with pyrrole compounds (PyC) prepared through the Paal–Knorr reaction of a primary amine with 2,5-…
Number of citations: 26 www.degruyter.com
R MARKU - 2019 - politesi.polimi.it
in italiano Sfridi industriali, ottenuti dai processi di produzione di articoli in gomma fluorurata, sono stati funzionalizzati con molecole innovative e sono stati utilizzati come ingredienti di …
Number of citations: 0 www.politesi.polimi.it
MS Galimberti, V Barbera - 2019 - re.public.polimi.it
Adduct obtainable by interacting: a. a pyrrolic compound of general formula (I) wherein the significance of the substituents is specified in the description and in the claims, and b. an …
Number of citations: 1 re.public.polimi.it
S Naddeo, V Barbera, M Galimberti - Book of abstracts, 2022 - re.public.polimi.it
Diapositiva 1 Page 1 1 Bertinoro (FC), 03.05.2022 Simone Naddeo PhD student: Simone Naddeo e-mail address: simone.naddeo@polimi.it Politecnico di Milano, Department of …
Number of citations: 0 re.public.polimi.it

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